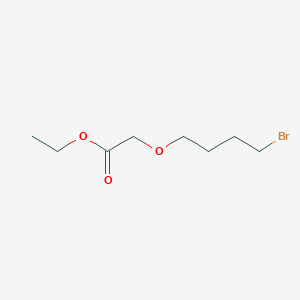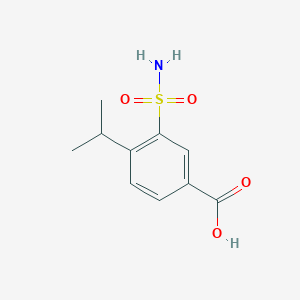
3-(aminosulfonyl)-4-(1-methylethyl)Benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(aminosulfonyl)-4-(1-methylethyl)Benzoicacid is an organic compound with the molecular formula C10H13NO4S. It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted with an isopropyl group and a sulfamoyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminosulfonyl)-4-(1-methylethyl)Benzoicacid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Introduction of Isopropyl Group: The isopropyl group is introduced through a Friedel-Crafts alkylation reaction. This involves reacting benzoic acid with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate product with sulfamoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(aminosulfonyl)-4-(1-methylethyl)Benzoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted benzoic acid derivatives
Aplicaciones Científicas De Investigación
3-(aminosulfonyl)-4-(1-methylethyl)Benzoicacid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects, particularly as an anti-inflammatory agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(aminosulfonyl)-4-(1-methylethyl)Benzoicacid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, including those involved in inflammation and cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
4-Sulfamoylbenzoic acid: Similar structure but lacks the isopropyl group.
4-Isopropylbenzoic acid: Similar structure but lacks the sulfamoyl group.
3-Sulfamoylbenzoic acid: Similar structure but the sulfamoyl group is in a different position.
Uniqueness
3-(aminosulfonyl)-4-(1-methylethyl)Benzoicacid is unique due to the presence of both the isopropyl and sulfamoyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H13NO4S |
|---|---|
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
4-propan-2-yl-3-sulfamoylbenzoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-6(2)8-4-3-7(10(12)13)5-9(8)16(11,14)15/h3-6H,1-2H3,(H,12,13)(H2,11,14,15) |
Clave InChI |
XALXFSQVBICFKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


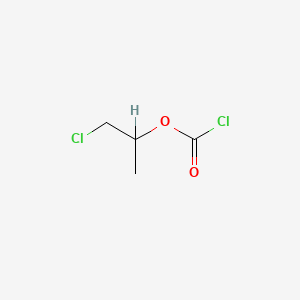
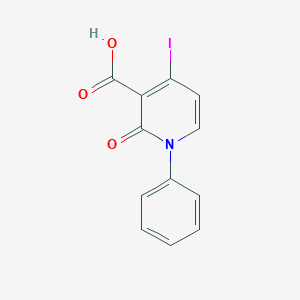

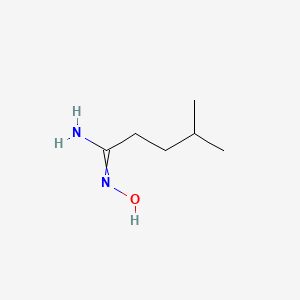




![2-Methyl-6-oxo-1,4,5,6-tetrahydro-cyclopenta[b]pyrrole-3-carboxylic acid ethyl ester](/img/structure/B8726075.png)
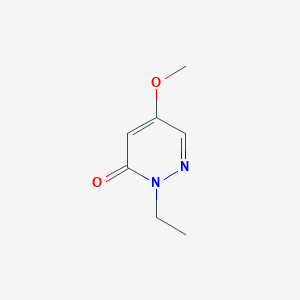
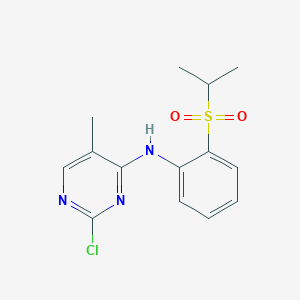
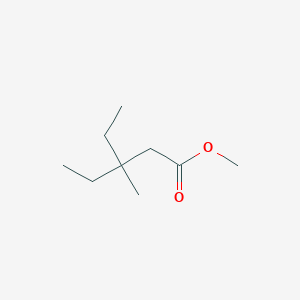
![2-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B8726101.png)
